Fmoc-Lys(Alloc)-OH

Catalog No.
S784989
CAS No.
146982-27-6
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Alloc)-OH

CAS Number

146982-27-6

Product Name

Fmoc-Lys(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N

SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Orthogonally Protected Lysine Derivative

Fmoc-Lys(Alloc)-OH is a lysine amino acid with two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the lysine. Fmoc is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic cleavage conditions used to remove it ().
  • Alloc (Allyloxycarbonyl): This group protects the side chain amine group of the lysine. The key advantage of Fmoc-Lys(Alloc)-OH lies in the orthogonal nature of these protecting groups.

Orthogonal Deprotection for Selective Modification

The beauty of Fmoc-Lys(Alloc)-OH lies in the concept of orthogonal protection. Fmoc can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid or TFA) while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group.

The Alloc group can be selectively cleaved under different conditions compared to Fmoc. Typically, a palladium-based catalyst system with acetic acid is used for Alloc removal, leaving the peptide backbone and Fmoc groups untouched (). This orthogonal approach enables researchers to:

  • Introduce functionalities at the lysine side chain: After Fmoc removal, the free amine group of the lysine side chain can be selectively modified with various functional groups like biotin, fluorescent tags, or polyethylene glycol (PEG) moieties for further analysis or specific applications ().
  • Create branched and cyclic peptides: By strategically incorporating Fmoc-Lys(Alloc)-OH into the peptide sequence, researchers can introduce branching points or cyclize the peptide chain through reactions involving the free amine group on the lysine side chain after Fmoc removal ().

Fmoc-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and the allyloxycarbonyl (Alloc) group at the side chain. These protective groups are essential in peptide synthesis, allowing for selective reactions without unwanted side reactions. The compound's molecular formula is C25H28N2O6, and it has a molecular weight of approximately 440.50 g/mol .

Fmoc-Lys(Alloc)-OH doesn't possess a specific biological mechanism of action. Its primary function lies in peptide synthesis. During SPPS, it acts as a protected lysine unit that can be incorporated into the growing peptide chain. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids in a desired sequence, ultimately leading to the formation of complex peptides with specific functionalities [].

  • Safety Information: Safety data sheets (SDS) from suppliers typically recommend standard laboratory safety practices when handling Fmoc-Lys(Alloc)-OH, including wearing gloves, protective eyewear, and working in a fume hood [, , ].
  • Specific Hazards:
    • May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
    • While specific data on Fmoc-Lys(Alloc)-OH is limited, organic compounds with similar structures can be flammable or slightly toxic. It's crucial to consult the SDS for detailed handling and disposal information [].

  • Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the Alloc group can be deprotected through palladium-catalyzed reactions. This dual deprotection capability allows for versatile applications in peptide synthesis .
  • Coupling Reactions: This compound readily forms peptide bonds with activated carboxylic acids or esters, making it a valuable building block in peptide synthesis. Common coupling reagents include carbodiimides such as N,N’-diisopropylcarbodiimide and additives like 1-hydroxybenzotriazole .

Fmoc-Lys(Alloc)-OH exhibits significant biological activity primarily through its role in peptide synthesis. By incorporating this compound into peptides, researchers can influence various biochemical pathways related to protein synthesis and modification. The self-assembly properties of this compound may also lead to unique nanostructures with potential applications in biotechnology and materials science .

Pharmacokinetics

As an amino acid derivative, Fmoc-Lys(Alloc)-OH is expected to be absorbed and distributed throughout the body, metabolized enzymatically, and excreted via the kidneys. Its incorporation into peptides can affect cellular growth and function due to its influence on protein structure and activity.

The synthesis of Fmoc-Lys(Alloc)-OH typically involves:

  • Protection of the Lysine Amino Group: The lysine amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine.
  • Protection of the Side Chain: The side chain amino group is subsequently protected by reacting with allyloxycarbonyl chloride under similar conditions.
  • Optimization for Industrial Production: For large-scale production, reaction conditions such as temperature, solvent choice, and reagent concentrations are optimized to enhance yield and purity .

Fmoc-Lys(Alloc)-OH has diverse applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Biotechnology: Its ability to form stable structures through self-assembly makes it useful in creating nanostructures for drug delivery systems or biomaterials.
  • Research: The compound is utilized in studies exploring protein interactions and modifications due to its unique protective groups that allow for selective derivatization .

Several compounds share similarities with Fmoc-Lys(Alloc)-OH, particularly those involving protective groups or modifications of lysine:

Compound NameStructure/TypeUnique Features
Fmoc-Lys(Ac)-OHAcetylated derivative of lysineCommonly used for studying post-translational modifications .
Fmoc-Lys(Boc)-OHBoc-protected derivative of lysineUtilized in different synthetic strategies .
Fmoc-Lys(Trt)-OHTrityl-protected derivativeAllows for specific deprotection under mild conditions .

Fmoc-Lys(Alloc)-OH stands out due to its dual protection strategy that enables complex peptide synthesis while maintaining compatibility with various coupling methods and protecting groups. Its unique self-assembly properties further enhance its utility in advanced biochemical applications .

Molecular Configuration and Stereochemistry

The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6, with a molecular weight of 452.50 g/mol [1] [5] [6]. The compound exhibits a single stereocentre at the alpha carbon of the lysine backbone, existing in the L-configuration [4] [5]. The stereochemical configuration is designated as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoic acid [3] [5].

The optical activity of this compound is characterized by a specific rotation [α]20/D of -12±1°, measured at a concentration of 1% in dimethylformamide [6] [7] [12]. This negative rotation confirms the L-stereochemistry of the lysine backbone [6] [7]. The compound maintains its stereochemical integrity during standard peptide synthesis conditions, with enantiomeric purity typically exceeding 99.5% [29].

PropertyValueReference
Molecular FormulaC25H28N2O6 [1] [5]
Molecular Weight452.50 g/mol [1] [6]
Optical Rotation[α]20/D -12±1° (c=1, DMF) [6] [7]
Enantiomeric Purity≥99.5% [29]
StereochemistryL-configuration [4] [5]

Functional Group Analysis

Fmoc-Lys(Alloc)-OH contains several distinct functional groups that contribute to its chemical properties and reactivity patterns [1] [3]. The molecule features two carbamate protecting groups: the fluorenylmethoxycarbonyl group attached to the alpha-amino position and the allyloxycarbonyl group protecting the epsilon-amino group of the lysine side chain [2] [4].

The fluorenylmethoxycarbonyl protecting group consists of a fluorene aromatic system connected through a methylene bridge to an oxycarbonyl moiety [1] [3]. This group provides stability under acidic conditions while being readily removable under basic conditions using secondary amines such as piperidine [2] [4]. The fluorene system exhibits characteristic aromatic properties with extended conjugation across both benzene rings [1] [3].

The allyloxycarbonyl protecting group features an allyl group (prop-2-en-1-yl) connected to an oxycarbonyl functionality [2] [4]. This group is orthogonal to the fluorenylmethoxycarbonyl protection, meaning it can be selectively removed under different conditions using palladium-catalyzed reactions [4] [8]. The terminal alkene of the allyl group provides the site for palladium coordination during deprotection [4] [8].

The lysine backbone contains a primary carboxylic acid group at the C-terminus, which serves as the coupling site for peptide bond formation [1] [3]. The hexanoic acid chain provides the necessary spacing between the two amino groups and maintains the natural lysine structure [1] [3].

Functional GroupPositionProtecting Group Type
Alpha-aminoN-terminalFluorenylmethoxycarbonyl
Epsilon-aminoSide chainAllyloxycarbonyl
Carboxylic acidC-terminalUnprotected

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about Fmoc-Lys(Alloc)-OH [6] [12]. The compound is suitable for nuclear magnetic resonance analysis, with characteristic chemical shifts corresponding to its various structural components [6] [12].

The aromatic protons of the fluorene system appear in the chemical shift range of 7.0-8.0 parts per million, typical for aromatic hydrogen atoms [37] [38]. The fluorene aromatic carbons exhibit chemical shifts between 117.8 and 161.6 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [35]. The methylene protons connecting the fluorene to the oxycarbonyl group appear around 4.2-4.6 parts per million [37] [38].

The allyloxycarbonyl group shows characteristic vinyl proton signals between 5.8-6.2 parts per million for the terminal alkene protons [33]. The allyl methylene protons connected to the oxygen appear around 4.6 parts per million [33]. The lysine backbone protons appear in typical aliphatic regions, with the alpha proton around 4.0-4.5 parts per million and the methylene chain protons between 1.3-2.0 parts per million [27] [40].

Infrared spectroscopy reveals characteristic carbonyl stretching frequencies around 1699 cm⁻¹ for the carbamate groups [38] [31]. The carboxylic acid carbonyl appears around 1720-1740 cm⁻¹ [38] [31]. Nitrogen-hydrogen stretching frequencies appear around 3338 cm⁻¹ [38] [31].

Spectroscopic MethodKey SignalsChemical Shift/Frequency
¹H NMRAromatic protons7.0-8.0 ppm
¹H NMRVinyl protons5.8-6.2 ppm
¹H NMRAlpha proton4.0-4.5 ppm
¹³C NMRAromatic carbons117.8-161.6 ppm
IRCarbonyl stretch1699 cm⁻¹
IRN-H stretch3338 cm⁻¹

Crystallographic Data

Fmoc-Lys(Alloc)-OH exhibits crystalline properties in its solid state [3] [19]. The compound appears as a white to off-white or beige powder with a defined melting point range of 87-91°C [3] [29]. The crystalline form demonstrates good thermal stability within normal storage and handling conditions [3] [29].

The density of the compound is predicted to be 1.237±0.06 g/cm³ [3]. The boiling point is estimated at 689.7±55.0°C under standard atmospheric pressure [3]. These physical properties indicate a moderately dense crystalline structure with significant intermolecular interactions [3].

The compound exhibits good solubility in polar organic solvents including dimethylformamide, dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [3] [13]. This solubility profile is consistent with its use in peptide synthesis applications where organic solvents are commonly employed [3] [13].

Storage requirements specify maintenance at 2-8°C in a cool, dry environment to preserve crystalline integrity and prevent degradation [6] [13] [17]. The compound is classified as a combustible solid for safety handling purposes [6] [12].

PropertyValueReference
Melting Point87-91°C [3] [29]
Density1.237±0.06 g/cm³ [3]
Boiling Point689.7±55.0°C (predicted) [3]
Storage Temperature2-8°C [6] [13]
Physical FormPowder [6] [29]
ColorWhite to beige [6] [29]

Comparative Analysis with Related Derivatives

Fmoc-Lys(Alloc)-OH belongs to a family of orthogonally protected lysine derivatives used in peptide synthesis [23] [24] [25]. Each derivative offers distinct advantages based on the specific protecting group employed for the epsilon-amino position [23] [24] [25].

Fmoc-Lys(Boc)-OH utilizes tert-butoxycarbonyl protection for the side chain amino group [24]. This protecting group requires acidic conditions, typically trifluoroacetic acid, for removal [24]. The molecular weight is 468.5 g/mol, slightly higher than the allyloxycarbonyl derivative [24]. The tert-butoxycarbonyl group provides excellent stability but lacks the orthogonal removal conditions offered by allyloxycarbonyl protection [24].

Fmoc-Lys(ivDde)-OH employs 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protection with a molecular weight of 574.7 g/mol [23]. This protecting group is removed using hydrazine under mild conditions [23] [26]. The ivDde group offers excellent orthogonality but requires different deprotection reagents compared to palladium-catalyzed allyloxycarbonyl removal [23] [26].

Fmoc-Lys(Tfa)-OH features trifluoroacetyl protection, which can be removed using aqueous piperidine [14] [25]. This derivative is particularly useful when cysteine residues are present, as it avoids palladium-catalyzed reactions that can be problematic with sulfur-containing amino acids [14].

The allyloxycarbonyl protecting group in Fmoc-Lys(Alloc)-OH provides unique advantages through palladium-catalyzed removal under neutral conditions [4] [8]. This method is compatible with most standard protecting groups and allows for selective deprotection without affecting the fluorenylmethoxycarbonyl group or other acid-labile protections [4] [8].

DerivativeSide Chain ProtectionMolecular WeightDeprotection Method
Fmoc-Lys(Alloc)-OHAllyloxycarbonyl452.5 g/molPalladium catalyst
Fmoc-Lys(Boc)-OHtert-Butoxycarbonyl468.5 g/molTrifluoroacetic acid
Fmoc-Lys(ivDde)-OHivDde574.7 g/molHydrazine
Fmoc-Lys(Tfa)-OHTrifluoroacetylVariableAqueous piperidine

XLogP3

4.1

Wikipedia

N-Fmoc-N'-allyoxycarbonyl-L-lysine

Dates

Modify: 2023-08-15

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